2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-7-12(11-15(14)18-2)6-8-13-5-3-4-10-16-13/h7,9,11,13,16H,3-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKFNSIPOHFUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2CCCCN2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 3,4 Dimethoxyphenyl Ethyl Piperidine and Its Analogues
Retrosynthetic Analysis and Key Precursors for the 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.comhilarispublisher.com For this compound, several logical disconnections can be envisioned, leading to various key precursors.
A primary disconnection of the C2-substituent from the piperidine (B6355638) ring suggests a precursor such as a 2-lithiated piperidine derivative and an appropriate electrophile, for instance, 1-(2-bromoethyl)-3,4-dimethoxybenzene. Alternatively, the piperidine ring itself can be disconnected. A common strategy involves breaking the N1-C2 and C5-C6 bonds, which points towards a reductive amination approach using a 1,5-dicarbonyl compound and an amine. Another viable retrosynthetic pathway involves the disconnection of the N1-C6 bond, suggesting an intramolecular cyclization of an aminoalkene or a related derivative. nih.govresearchgate.net
Key precursors for the synthesis of the this compound scaffold therefore include:
For piperidine ring formation:
ω-aminoalkenes or aminoalcohols for intramolecular cyclization strategies.
Substituted glutaraldehydes or related 1,5-dicarbonyl compounds for reductive amination.
Substituted pyridines for hydrogenation approaches.
For substituent introduction:
3,4-dimethoxyphenylethyl halides or tosylates for alkylation reactions.
3,4-dimethoxyphenylacetaldehyde for reductive amination or condensation reactions.
(3,4-Dimethoxyphenylethyl)magnesium bromide as a Grignard reagent.
Classical and Modern Approaches to Piperidine Ring Formation in this compound Synthesis
The construction of the piperidine ring is a central theme in heterocyclic chemistry, with a multitude of methods developed over the years. These can be broadly categorized into several key strategies, each with its own advantages and limitations.
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a new C-N or C-C bond. nih.gov In the context of this compound, this could involve the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic center.
One common approach is the cyclization of ω-aminoalkenes. nih.gov For the target molecule, a precursor such as N-protected 7-(3,4-dimethoxyphenyl)hept-1-en-5-amine could undergo a metal-catalyzed hydroamination or an acid-catalyzed cyclization to form the desired piperidine ring. The stereoselectivity of such reactions is a critical aspect, often controlled by the choice of catalyst and reaction conditions. nih.gov Radical-mediated cyclizations of linear amino-aldehydes or related substrates also provide an effective route to piperidine derivatives. nih.gov
| Precursor Type | Reaction | Catalyst/Reagent | Key Features |
| ω-Aminoalkene | Hydroamination | Metal catalyst (e.g., Pd, Rh) | Can be rendered stereoselective with chiral ligands. |
| Amino-aldehyde | Radical Cyclization | Cobalt(II) catalyst | Effective for various piperidine and pyrrolidone syntheses. nih.gov |
| Amino-allylic carbonate | Palladium-catalyzed cyclization | Pd(0) catalyst | Can be diastereoselective with a chiral protecting group. |
Reductive amination is a robust and widely used method for the synthesis of amines, including the formation of heterocyclic rings. beilstein-journals.orgresearchgate.netresearchgate.net In the synthesis of piperidine scaffolds, a double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia (B1221849) is a convergent and efficient approach. researchgate.net
For the synthesis of an analogue of the target compound, one could envision the reaction of a suitably substituted glutaraldehyde (B144438) derivative with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction proceeds through the formation of a di-imine intermediate, which is then reduced in situ to the piperidine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.net This method is particularly versatile as it allows for the introduction of substituents on both the nitrogen atom and the piperidine ring.
| Reactants | Reducing Agent | Catalyst (if applicable) | Typical Conditions |
| Glutaraldehyde, 2-(3,4-dimethoxyphenyl)ethylamine | Sodium cyanoborohydride | - | Methanol (B129727), pH 6-7 |
| 1,5-Diketone, Ammonia | Hydrogen | Raney Nickel or Cobalt Catalyst | High pressure, elevated temperature |
| Keto-aldehyde, primary amine | Sodium triacetoxyborohydride | - | Dichloroethane, room temperature |
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. nih.govrsc.org This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidones and subsequently piperidines. nih.govsciencemadness.orgajchem-a.com
A double Mannich reaction, for instance, between an acetone (B3395972) derivative, formaldehyde, and a primary amine like 2-(3,4-dimethoxyphenyl)ethylamine could yield a 4-piperidone. Subsequent reduction of the ketone and potentially further functionalization can lead to the desired 2-substituted piperidine. The stereochemical outcome of Mannich reactions can often be controlled through the use of chiral auxiliaries or catalysts, making it a valuable tool for asymmetric synthesis. rsc.org
| Components | Catalyst | Intermediate | Final Product (after reduction) |
| Acetone, Formaldehyde, 2-(3,4-dimethoxyphenyl)ethylamine | Acid or Base | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-piperidone | 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-4-ol |
| Substituted ketone, Aldehyde, Primary amine | Proline | β-Amino ketone | Substituted piperidine |
| Chalcone analogue, Formaldehyde, Piperidine | - | Mannich base of chalcone | Functionalized piperidine |
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. researchgate.netresearchgate.net In the context of piperidine synthesis, Grignard reagents can be used to introduce substituents onto a pre-formed pyridine (B92270) or piperidine ring.
One synthetic strategy towards this compound could involve the reaction of pyridine with a Grignard reagent such as (3,4-dimethoxyphenylethyl)magnesium bromide. This would typically require activation of the pyridine ring, for example, by forming an N-acylpyridinium salt, to facilitate nucleophilic attack. The resulting dihydropyridine (B1217469) intermediate would then be reduced to the corresponding piperidine. Alternatively, a Grignard reagent can be added to a 2-halopyridine in the presence of a suitable catalyst to achieve a cross-coupling reaction.
| Substrate | Grignard Reagent | Key Step | Intermediate |
| N-Acylpyridinium salt | (3,4-Dimethoxyphenylethyl)magnesium bromide | Nucleophilic addition | 1-Acyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-dihydropyridine |
| 2-Bromopyridine | (3,4-Dimethoxyphenylethyl)magnesium bromide | Kumada coupling | 2-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine |
| Pyridine N-oxide | Aryl Grignard reagent | Asymmetric addition | N-Hydroxytetrahydropyridine |
The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for the synthesis of piperidines. nih.govbeilstein-journals.orgresearchgate.netrsc.org This approach is particularly attractive when the corresponding substituted pyridine is readily available.
For the synthesis of this compound, a precursor such as 2-(3,4-dimethoxystyryl)pyridine or 2-[2-(3,4-dimethoxyphenyl)ethyl]pyridine could be hydrogenated. A variety of heterogeneous catalysts are commonly used, including platinum oxide (Adams' catalyst), palladium on carbon, and rhodium on alumina. researchgate.net The reaction is typically carried out under a hydrogen atmosphere, and the conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and, in some cases, stereoselectivity. Ionic hydrogenation, using a combination of a proton source and a hydride donor, offers a milder alternative for the reduction of pyridines. nih.govbeilstein-journals.org
| Substrate | Catalyst | Hydrogen Source | Typical Conditions |
| 2-(3,4-Dimethoxystyryl)pyridine | PtO₂ | H₂ gas | Acetic acid, room temperature, 50 psi |
| 2-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine | Pd/C | H₂ gas | Ethanol, room temperature, atmospheric pressure |
| Substituted Pyridine | Rh/Al₂O₃ | H₂ gas | Elevated temperature and pressure |
| Pyridinium salt | Iridium(III) complex | Formic acid | Dichloromethane, room temperature |
Derivatization Strategies for the 3,4-Dimethoxyphenylethyl Moiety
The 3,4-dimethoxyphenylethyl portion of the molecule, derived from 1,2-dimethoxybenzene (B1683551) (veratrole), offers several avenues for derivatization, primarily through electrophilic aromatic substitution on the benzene (B151609) ring. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, directing incoming electrophiles to specific positions.
Detailed research findings indicate that veratrole itself readily undergoes reactions such as bromination. For instance, treatment with N-bromosuccinimide (NBS) can introduce a bromine atom at the 4-position of the veratrole ring. This halogenated derivative can then serve as a handle for further modifications, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Acylation reactions, such as the Friedel-Crafts acylation, can also be employed to introduce various acyl groups onto the aromatic ring, leading to the formation of ketone derivatives. These ketones can then be further manipulated, for example, through reduction to alcohols or conversion to other functional groups.
While direct derivatization of the 3,4-dimethoxyphenylethyl moiety within the fully assembled piperidine structure can be challenging due to potential side reactions with the piperidine nitrogen, a common strategy involves the synthesis of a derivatized 3,4-dimethoxyphenyl precursor which is then used to construct the piperidine ring.
Table 1: Potential Derivatization Reactions of the 3,4-Dimethoxyphenyl Moiety
| Reaction Type | Reagents | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,2-dimethoxybenzene derivative |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-dimethoxybenzene derivative |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 4-Acyl-1,2-dimethoxybenzene derivative |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 3,4-Dimethoxybenzaldehyde derivative |
This table presents potential derivatization reactions based on the known reactivity of 1,2-dimethoxybenzene.
Stereoselective Synthesis of Chiral this compound Analogues
The stereochemistry at the C2 position of the piperidine ring is crucial for the biological activity of many piperidine-containing compounds. Consequently, significant research has focused on the development of stereoselective synthetic methods to produce enantiomerically pure or enriched analogues of this compound. These methods can be broadly classified into biocatalytic, organocatalytic, and chiral auxiliary-based approaches.
Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. researchgate.net Transaminases, for example, can be used for the asymmetric amination of a ketone precursor to establish the chiral center. acs.org Similarly, ene-reductases can catalyze the asymmetric reduction of a carbon-carbon double bond in a tetrahydropyridine (B1245486) intermediate. nih.gov Lipases have also been employed in multicomponent reactions to produce chiral piperidine derivatives. rsc.org
Organocatalysis , the use of small chiral organic molecules as catalysts, offers another effective strategy. Chiral secondary amines, such as proline and its derivatives, have been successfully used to catalyze asymmetric Mannich reactions, a key step in the formation of the piperidine ring. rsc.orgacs.orgrsc.org These catalysts create a chiral environment that directs the stereochemical outcome of the reaction.
Chiral auxiliaries can also be employed to control stereoselectivity. acs.org In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereoselective formation of the desired product. After the key stereocenter-forming step, the auxiliary is removed.
Table 2: Comparison of Stereoselective Synthesis Methods for 2-Substituted Piperidines
| Method | Catalyst/Auxiliary | Key Reaction | Advantages |
| Biocatalysis | Transaminase, Ene-reductase, Lipase | Asymmetric amination, Asymmetric reduction, Multicomponent reaction | High enantioselectivity, Mild reaction conditions |
| Organocatalysis | Chiral secondary amines (e.g., proline) | Asymmetric Mannich reaction | Metal-free, Readily available catalysts |
| Chiral Auxiliary | Various chiral molecules | Diastereoselective cyclization | Predictable stereochemical outcome |
Functionalization of the Piperidine Nitrogen and Carbon Atoms
Further diversification of the this compound scaffold can be achieved by functionalizing the piperidine ring at both the nitrogen and carbon atoms.
N-Functionalization: The secondary amine of the piperidine ring is a versatile site for modification. N-alkylation can be achieved by reacting the piperidine with an alkyl halide, often in the presence of a base to neutralize the resulting acid. researchgate.net Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. N-acylation , the introduction of an acyl group, can be accomplished using acyl chlorides or anhydrides. nih.gov These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom, influencing the compound's physical and biological properties.
C-Functionalization: Direct functionalization of the carbon atoms of the piperidine ring, particularly through C-H activation , has become an area of intense research. researchgate.net The position of functionalization (α, β, or γ to the nitrogen) can often be controlled by the choice of catalyst and directing group on the nitrogen. For instance, N-Boc protected piperidines can undergo lithiation at the α-position, followed by reaction with an electrophile. nih.gov Palladium-catalyzed C-H arylation has also been reported for the β-position of N-Boc-piperidines. researchgate.net These methods provide powerful tools for late-stage modification of the piperidine scaffold.
Table 3: Methods for Functionalization of the Piperidine Ring
| Position | Reaction Type | Reagents/Catalyst |
| Nitrogen | N-Alkylation | Alkyl halide, Base |
| Nitrogen | N-Acylation | Acyl chloride/anhydride |
| α-Carbon | C-H Lithiation/Electrophilic trap | s-BuLi, Electrophile |
| β-Carbon | C-H Arylation | Palladium catalyst, Aryl halide |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of this compound derivatives, several green strategies can be employed.
Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of various N-heterocycles. bohrium.comtandfonline.comtandfonline.com The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields. tandfonline.comnih.govnih.gov Sonication can promote mass transfer and activate reacting species, leading to improved synthetic outcomes.
Multicomponent reactions (MCRs) are highly atom-economical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. taylorfrancis.comresearchgate.netnih.gov The development of MCRs for the synthesis of functionalized piperidines is a key area of green chemistry research.
The use of greener solvents , such as water or ionic liquids, or performing reactions under solvent-free conditions can significantly reduce the environmental footprint of a synthetic process. ajchem-a.com
Table 4: Green Chemistry Approaches in Piperidine Synthesis
| Green Chemistry Principle | Technique | Advantages |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, Increased yields |
| Energy Efficiency | Ultrasound-assisted synthesis | Enhanced reaction rates, Milder conditions |
| Atom Economy | Multicomponent reactions | High efficiency, Reduced waste |
| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions | Reduced environmental impact, Improved safety |
Structure Activity Relationship Sar Studies of 2 2 3,4 Dimethoxyphenyl Ethyl Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Biological Interactions
The piperidine ring serves as a critical anchor for molecular interactions, and its substitution pattern profoundly influences the pharmacological properties of the derivatives. Modifications to the ring's position, substituents, and stereochemistry can drastically alter binding affinity and functional activity.
Positional Isomerism Effects on Activity
The point of attachment of the 2-(3,4-dimethoxyphenyl)ethyl side chain to the piperidine ring—be it at the 2, 3, or 4-position—is a fundamental determinant of a molecule's spatial arrangement and its ability to fit into a specific receptor binding pocket. While direct SAR studies comparing the 2-, 3-, and 4-isomers of the parent compound are not extensively documented, research on related piperidinyl scaffolds provides significant insights.
For instance, studies on N-piperidinyl indole (B1671886) ligands for the nociceptin (B549756) opioid peptide (NOP) receptor have shown that positional isomerism dramatically affects binding affinity. In that series, moving a substituent from the 3-position of the indole ring to the 2-position resulted in a significant increase in binding affinity at both NOP and mu-opioid peptide (MOP) receptors. nih.gov This highlights that even subtle shifts in the orientation of a side chain relative to the core ring structure can lead to more favorable interactions with receptor residues.
In many classes of centrally active agents, such as fentanyl analogues, the phenethyl group is attached to the piperidine nitrogen (position 1), while other key functional groups are placed at the 4-position. wikipedia.org This substitution pattern is optimal for interaction with opioid receptors. For the 2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine scaffold, the placement at the 2-position creates a distinct three-dimensional profile compared to its 3- or 4-substituted counterparts, which would be expected to lead to different pharmacological profiles and target selectivities.
Influence of Alkyl and Aryl Substituents on Pharmacological Profiles
The introduction of alkyl or aryl groups on the piperidine ring, particularly on the ring nitrogen, is a common strategy to modulate activity. These substituents can influence a compound's affinity, selectivity, and functional properties (e.g., agonist versus antagonist activity).
In a series of 4-(2-aminoethyl)-2-phenylpiperidine derivatives designed as sigma (σ₁) receptor ligands, the nature of the substituent on the piperidine nitrogen was found to be critical for affinity. Replacing the central cyclohexane (B81311) ring of a lead compound with an unsubstituted piperidine ring (N-H) led to a significant drop in σ₁ affinity (Kᵢ = 165 nM). nih.gov However, the introduction of a small methyl group at this position (N-CH₃) restored high affinity (Kᵢ = 1.37 nM), demonstrating a clear preference for small alkyl substituents in the receptor's binding pocket. nih.gov Increasing the substituent size to an ethyl group (N-C₂H₅) did not further improve affinity. nih.gov
| Compound (Substituent on Piperidine Nitrogen) | σ₁ Receptor Affinity (Kᵢ, nM) |
| Secondary Amine (N-H) | 165 |
| N-Methyl | 1.37 |
| N-Ethyl | 38.8 |
| N-Tosyl | 77.2 |
| Data derived from studies on 4-(2-aminoethyl)-2-phenylpiperidine derivatives. nih.gov |
Furthermore, alkylation on the carbon framework of the piperidine ring can have profound effects. In the fentanyl series, the addition of a methyl group at the 3-position of the piperidine ring creates stereoisomers with vastly different analgesic potencies, underscoring the sensitivity of the opioid receptor to the steric bulk and conformation of the piperidine ring. wikipedia.orgnih.gov
Aryl substituents, often in the form of an N-benzyl group, are also frequently used to enhance activity. In a series of acetylcholinesterase (AChE) inhibitors, the basicity of the piperidine nitrogen was found to be crucial for activity; an N-benzoylpiperidine derivative was nearly inactive, whereas N-benzyl derivatives showed high potency. nih.gov Studies on analgesic alkyl piperidine derivatives have also noted that substitution on the para-position of a phenyl ring attached to the core structure often leads to significant analgesic effects. pjps.pk
Stereochemical Configuration and Enantioselectivity in SAR
The this compound structure contains at least one chiral center at the C2 position of the piperidine ring. Additional chiral centers can be introduced through substitution on the piperidine ring or the ethyl side chain. Biological systems are inherently chiral, and as a result, different enantiomers and diastereomers of a compound often exhibit dramatically different pharmacological activities.
The importance of stereochemistry is starkly illustrated in the SAR of ohmefentanyl, a potent fentanyl analogue. This molecule has three chiral centers: two on the piperidine ring (at C3 and C4) and one on the phenethyl side chain. A study of its eight possible stereoisomers revealed extreme differences in analgesic activity, with potencies varying by over 10,000-fold. nih.gov The most potent isomer, (+)-cis-(3R,4S,2'S), was 13,100 times more potent than morphine, while its antipode, (-)-cis-(3S,4R,2'R), was one of the least potent. nih.gov The research concluded that a (3R,4S) configuration on the piperidine ring and an (S) configuration at the benzylic carbon of the side chain were optimal for high analgesic potency and mu-opioid receptor affinity. nih.gov
| Isomer of Ohmefentanyl | Absolute Configuration (Piperidine C3, C4; Side Chain C2') | Analgesic Potency (ED₅₀, mg/kg) | Relative Potency (vs. Morphine) |
| 1a | (3R, 4S, 2'R) | 0.00465 | 2,990x |
| 1b | (3R, 4S, 2'S) | 0.00106 | 13,100x |
| 1c | (3S, 4R, 2'S) | 13.9 | 1x |
| 1d | (3S, 4R, 2'R) | 12.3 | 1.1x |
| Data highlights the dramatic impact of stereochemistry on biological activity. nih.gov |
These findings underscore that the precise three-dimensional arrangement of substituents on both the piperidine ring and its side chains is a critical factor in determining biological interactions. For derivatives of this compound, controlling the stereochemistry at the C2 position is essential for achieving optimal activity.
Role of the 3,4-Dimethoxyphenyl Moiety in Modulating Activity
Substituent Effects on the Aromatic Ring
The two methoxy (B1213986) groups on the phenyl ring are strong electron-donating groups, which increases the electron density of the aromatic system. This can enhance π-π stacking or cation-π interactions with aromatic residues in a receptor binding site. The specific 3,4-substitution pattern, also known as a catechol ether, is a common feature in many neuroactive compounds.
SAR studies of phenethyl-substituted piperidines acting as inhibitors of apoptosis proteins (IAPs) revealed a preference for small, lipophilic groups at the ortho- and para-positions of the phenyl ring. researchgate.net The introduction of more polar groups was found to decrease inhibitory potency. researchgate.net While the 3,4-dimethoxy substitution provides a degree of lipophilicity, alterations to this pattern can fine-tune activity. For example, in the development of 3,4'-dimethoxyflavone (B1201754) as an inhibitor of the ArlRS two-component system in Staphylococcus aureus, exploration of the SAR of the flavone (B191248) scaffold identified other derivatives with increased activity, demonstrating the importance of the substitution pattern. nih.gov The presence and position of methoxy groups on an aromatic ring are consistently shown to be important for the antitumor activity of various heterocyclic compounds. mdpi.com
Bioisosteric Replacements of the Dimethoxy Groups
While the dimethoxy groups can be beneficial for binding, they can also represent a metabolic liability. O-demethylation by cytochrome P450 enzymes is a common metabolic pathway, which can lead to the formation of catechol metabolites. These metabolites may be rapidly conjugated and eliminated or, in some cases, oxidized to form reactive quinone intermediates. cambridgemedchemconsulting.com
To mitigate these metabolic issues and modulate physicochemical properties, the methoxy groups can be replaced with bioisosteres—different functional groups that retain similar biological activity. princeton.edubaranlab.org
Common bioisosteric replacements for a methoxy group include:
Fluorine: Replacing a methoxy group with a fluorine atom is a widely used strategy. Fluorine is a small, lipophilic atom that is resistant to metabolic degradation. chemrxiv.org This switch can increase metabolic stability; however, its effect on lipophilicity (logP) is context-dependent and can either increase or decrease it based on the electronic environment of the rest of the molecule. chemrxiv.org
Small Alkyl Groups: A methyl or ethyl group can serve as a replacement, maintaining lipophilicity while removing the potential for O-demethylation. However, these groups may be susceptible to aliphatic hydroxylation. cambridgemedchemconsulting.com
Fused Rings: In one study on cathepsin K inhibitors, a 3,4-dimethoxyphenyl moiety was found to form reactive metabolites. Replacing the two methoxy groups with a fused 5- or 6-membered ring (forming, for example, a dihydrobenzofuran or chromane (B1220400) system) restored metabolic stability while preserving activity. cambridgemedchemconsulting.com
| Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH₃) | Fluorine (-F) | Increase metabolic stability, modulate lipophilicity. |
| Methoxy (-OCH₃) | Methyl (-CH₃) | Remove O-demethylation pathway, maintain lipophilicity. |
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Introduce hydrogen bonding capability (but may be rapidly conjugated). |
| 3,4-Dimethoxy | Fused Dioxolane Ring (Methylenedioxy) | Maintain electron-rich character, alter metabolic profile. |
| 3,4-Dimethoxy | Fused Saturated Ring (e.g., forming an indane) | Increase metabolic stability, constrain conformation. cambridgemedchemconsulting.com |
The choice of a bioisostere depends on the specific goals of the drug design effort, whether it is to improve metabolic stability, alter solubility, enhance binding affinity, or escape patent protection.
Conformational Analysis and its Influence on SAR
In general, for 2-substituted piperidines, the equatorial position is often sterically favored for bulky substituents, leading to a more stable conformation. However, the interplay of various non-covalent interactions, such as electrostatic interactions and hydrogen bonding, can influence this preference. Computational modeling and spectroscopic techniques are instrumental in determining the conformational free energies and predicting the most stable conformers. For instance, studies on substituted piperidines have shown that electrostatic interactions between substituents and the protonated nitrogen atom can cause significant conformational changes. nih.gov
The orientation of the dimethoxyphenyl group relative to the piperidine ring is also crucial. The flexibility of the ethyl linker allows for multiple rotational conformers. The specific torsion angles adopted by this linker dictate the spatial positioning of the aromatic ring, which is often a key pharmacophoric element involved in receptor binding. The interaction of the methoxy groups on the phenyl ring with specific residues in a binding pocket can further stabilize a particular conformation. Molecular modeling studies on related 2-substituted piperazines have demonstrated that the axial conformation can place key nitrogen atoms in an orientation that mimics the binding of other potent ligands. d-nb.info
The binding affinity of a ligand is intrinsically linked to the energetic cost of adopting the "bioactive" conformation. If the lowest energy conformation of the molecule in solution is close to its bound conformation, the entropic penalty for binding is minimized, leading to higher affinity. Therefore, designing derivatives that are pre-organized in the bioactive conformation is a common strategy in medicinal chemistry to enhance potency.
Linker Chain Modifications Between the Piperidine and Dimethoxyphenyl Moieties and their Effect on SAR
Linker Length: The length of the alkyl chain influences the distance between the two key pharmacophoric groups: the basic nitrogen of the piperidine and the aromatic dimethoxyphenyl ring. Shortening or lengthening the linker can alter the molecule's ability to simultaneously engage with multiple binding sites within a receptor. For some receptor systems, an optimal linker length is required for maximal activity. For example, in a series of piperazine-based sigma receptor ligands, a linker of a specific length (n=1) was found to be optimal for high affinity. acs.org
Linker Rigidity: Introducing conformational constraints into the linker, for instance, by incorporating double bonds, cyclopropane (B1198618) rings, or other rigid moieties, can lock the molecule into a more defined conformation. This can be advantageous if the rigidified conformation mimics the bioactive conformation, as it reduces the entropic penalty upon binding. However, if the constrained conformation is not optimal for receptor interaction, a significant loss of activity can occur.
Introduction of Functional Groups: The incorporation of functional groups, such as hydroxyl or carbonyl groups, into the linker can introduce new hydrogen bonding opportunities with the receptor, potentially increasing binding affinity. For instance, in the development of CCR5 antagonists, the introduction of a hydroxyl group on the piperidine ring led to improved potency. lookchem.com
The following table summarizes the potential effects of linker modifications on the SAR of this compound derivatives, based on general principles observed in related compound series.
| Modification | Potential Effect on SAR | Rationale |
| Shortening the Linker | Decrease or increase in activity | Alters the distance between pharmacophores, potentially disrupting optimal binding interactions. |
| Lengthening the Linker | Decrease or increase in activity | May allow for interaction with additional binding pockets or lead to a non-optimal orientation. |
| Introducing Rigidity | Increase or decrease in activity | Reduces conformational flexibility, which can be beneficial if the preferred conformation is bioactive, but detrimental otherwise. |
| Adding Hydrogen Bond Donors/Acceptors | Increase in affinity | Can form new, favorable interactions with the receptor binding site. |
Comparative SAR with Related Piperidine and Dimethoxyphenyl Compounds
To better understand the SAR of this compound, it is insightful to compare its structural features and biological activities with those of related compounds. This comparative analysis can highlight the importance of specific structural motifs for a particular biological target.
One relevant class of compounds for comparison are the 2,5-dimethoxyphenylpiperidines, which have been investigated as selective serotonin (B10506) 5-HT2A receptor agonists. nih.govacs.org Although the substitution pattern on the phenyl ring is different, these compounds share the core piperidine and dimethoxyphenyl moieties. SAR studies on this class have revealed that substitutions at the 4-position of the phenyl ring significantly impact potency. acs.org
Another important comparison can be made with 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent acetylcholinesterase inhibitor. nih.gov This molecule also contains a dimethoxy-substituted aromatic system and a piperidine ring, but the linker and the aromatic system are part of a more complex, rigid indanone structure. The high potency of this compound underscores the importance of the spatial arrangement of the dimethoxy and piperidine groups for certain biological targets.
Furthermore, SAR studies of various piperidine derivatives have shown that the nature and position of substituents on the piperidine ring itself can dramatically influence activity and selectivity. researchgate.netnih.gov For instance, in a series of CXCR3 chemokine antagonists, substitution on the piperazine (B1678402) ring (a related heterocycle) had a pronounced effect on receptor affinity. nih.gov
The following table provides a comparative overview of the structural features and observed SAR trends for this compound and related compound classes.
| Compound Class | Key Structural Features | General SAR Observations |
| This compound | 2-substituted piperidine, flexible ethyl linker, 3,4-dimethoxyphenyl group | Activity is highly dependent on the conformation of the piperidine ring and the relative orientation of the two moieties. |
| 2,5-Dimethoxyphenylpiperidines | 2-substituted piperidine, direct linkage to a 2,5-dimethoxyphenyl group | Substituents on the phenyl ring significantly modulate potency at serotonin receptors. nih.govacs.org |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 4-substituted piperidine, rigid linker incorporated into an indanone ring, 5,6-dimethoxy substitution | The rigid structure contributes to high affinity and selectivity for acetylcholinesterase. nih.gov |
| General Substituted Piperidines | Varied substitution patterns on the piperidine ring | The nature, size, and position of substituents on the piperidine ring are critical for receptor affinity and selectivity. researchgate.netnih.gov |
Mechanistic Investigations of Biological Activities of 2 2 3,4 Dimethoxyphenyl Ethyl Piperidine Analogues Preclinical Focus
Receptor Binding Affinities and Selectivity Profiles (In Vitro)
In vitro radioligand binding assays have been instrumental in identifying the primary molecular targets for analogues of 2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine. These studies reveal a strong propensity for this chemical class to interact with sigma (σ) receptors, particularly the σ1 subtype. For instance, a series of phenoxyalkylpiperidines, which share a core piperidine (B6355638) structure, demonstrated high affinity for the σ1 receptor, with some compounds exhibiting Ki values in the subnanomolar to low nanomolar range. uniba.it Specifically, compounds like N-[(4-methoxyphenoxy)ethyl]piperidines showed Ki values between 0.89–1.49 nM for the σ1 receptor. uniba.it
Further studies on piperidine derivatives have consistently highlighted their significant affinity for sigma receptors. unict.it The piperidine moiety is often identified as a critical structural element for high affinity at the σ1 receptor. acs.orgacs.org In comparative studies, replacing the piperidine ring with a piperazine (B1678402) ring often leads to a significant decrease in σ1 receptor affinity, underscoring the importance of the piperidine scaffold for this target. acs.org For example, in one study, a piperidine-containing compound showed a σ1R Ki of 3.64 nM, whereas its piperazine counterpart had a much lower affinity with a Ki of 1531 nM. acs.org
Beyond sigma receptors, various piperidine analogues have been evaluated for their binding at monoamine transporters. Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) were assessed for their ability to bind to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov One derivative, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, was found to have a subnanomolar affinity for DAT (Ki = 0.7 nM). nih.gov Similarly, other piperidine-based structures have shown potent binding to the DAT, with some derivatives being significantly more potent than cocaine. nih.gov
Molecular modeling and structure-activity relationship (SAR) studies have provided insights into the interactions between these piperidine analogues and their receptor targets. For sigma receptors, the protonated piperidine nitrogen is believed to form a crucial salt bridge with key acidic residues, such as Glu172 in the σ1 receptor binding pocket. acs.orgacs.org This electrostatic interaction is considered a primary anchor for the ligand.
Hydrophobic interactions also play a significant role. The dimethoxyphenyl group and other aromatic moieties in the analogues engage with hydrophobic pockets within the receptor active site. acs.org In the case of σ1R, interactions with residues like Phe133 have been noted to improve binding affinity. acs.org The length and composition of the linker chain connecting the piperidine ring to the aromatic moiety also influence affinity and selectivity. For instance, elongation of an alkyl chain in some series has been shown to modulate affinity for histamine (B1213489) H3 receptors without significantly impacting sigma receptor binding. acs.org
The substitution pattern on the piperidine ring itself is another critical factor. A 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 receptor subtype. uniba.it Conversely, introducing bulkier substituents on the piperidine ring, such as in 2-methyl or 2,6-dimethyl derivatives, can sometimes lead to a reduction in binding affinity. uniba.it This suggests that the steric profile of the ligand must be compatible with the topology of the receptor's binding site for optimal interaction.
Table 1: In Vitro Receptor Binding Affinities of Selected Piperidine Analogues
| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 | 0.89–1.49 nM | uniba.it |
| Phenoxyalkylpiperidines | σ2 | 52.3–809 nM | uniba.it |
| Piperidine Derivative 5 | σ1 | 3.64 nM | acs.org |
| Piperazine Derivative 4 | σ1 | 1531 nM | acs.org |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 nM | nih.gov |
Enzyme Inhibition Kinetics and Mechanisms (In Vitro)
While the primary focus of research on this compound analogues has been on receptor binding, some studies have explored their potential as enzyme inhibitors. Investigations into piperidine derivatives have assessed their inhibitory activity against enzymes relevant to neurological disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a series of synthesized piperidine derivatives were evaluated as multi-targeted agents for Alzheimer's disease, demonstrating potent inhibition of both AChE and BuChE with IC50 values in the low-nanomolar range. ajchem-a.com
Other studies have examined the inhibition of monoamine oxidase (MAO-A and MAO-B) by piperamide (B1618075) analogues. ajchem-a.com The ability of these compounds to inhibit MAO enzymes, which are responsible for the degradation of monoamine neurotransmitters, suggests a potential mechanism for modulating neurotransmitter levels in the central nervous system. However, for the specific this compound scaffold, detailed enzyme inhibition profiles are not as extensively documented as their receptor binding characteristics.
Kinetic analyses have been performed on certain piperidine derivatives to understand the nature of their enzyme inhibition. For AChE, kinetic studies of one potent inhibitor indicated that it binds simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. ajchem-a.com This dual-binding mechanism can lead to highly effective inhibition. The development of enzymatic kinetic resolution methods for precursors like 2-piperidineethanol (B17955) highlights the importance of stereochemistry in the interaction with enzymes, which is a critical aspect for developing selective and potent inhibitors. nih.govmdpi.com While these studies provide a framework for understanding how piperidine-based molecules can interact with enzymes, specific kinetic data (e.g., determination of Ki values, mechanism of inhibition as competitive, non-competitive, or uncompetitive) for this compound itself are limited in the reviewed literature.
Modulation of Specific Biological Pathways (Cell-Free and Cell-Based Assays)
The functional consequences of receptor binding by this compound analogues have been investigated using various cell-based assays. These assays help to elucidate the downstream signaling pathways affected by these compounds.
Functional assays in HEK-293 cells stably expressing specific receptors are commonly used. For instance, analogues of GABA uptake inhibitors related to (S)-SNAP-5114 were evaluated for their inhibitory potency at the four GABA transporter subtypes (mGAT1-4) expressed in HEK-293 cells. nih.gov This type of assay directly measures the functional outcome of ligand-transporter interaction. Similarly, the agonist or antagonist properties of 2,5-dimethoxyphenylpiperidines at serotonin 5-HT2A and 5-HT2C receptors were determined using a fluorescence-based Ca2+ imaging assay in stable HEK293 cell lines, which measures the mobilization of intracellular calcium as a downstream signaling event. nih.gov
In the context of immune response, pteridine (B1203161) analogues featuring a dimethoxyphenyl group have been tested in cell-based assays to measure anti-inflammatory and immunosuppressive activity. The most potent compounds in one series displayed low nanomolar IC50 values in the Mixed Lymphocyte Reaction (MLR) assay, which assesses T-cell proliferation. nih.gov These compounds also showed potent anti-inflammatory effects by inhibiting Tumor Necrosis Factor (TNF) production. nih.gov
Furthermore, other 3,4-disubstituted piperidine derivatives have been identified as modulators of macrophage M2 polarization through gene biomarker-based phenotypic screening. nih.gov Mechanistic studies in cell models demonstrated that these compounds function by inhibiting T-cell proliferation and activating the phosphorylation of key signaling proteins like Stat3 and Akt, indicating their ability to modulate specific intracellular signaling cascades. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine |
| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine |
| N-[(4-methoxyphenoxy)ethyl]piperidines |
| (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid ((S)-SNAP-5114) |
| 2-piperidineethanol |
| Cocaine |
| WIN 35,428 |
| Arecoline |
| Donepezil |
| Melphalan |
| Doxorubicin |
| PRE-084 |
| Pitolisant |
Exploration of Protein-Ligand Interactions
The biological activities of this compound analogues are intrinsically linked to their ability to bind with high affinity and selectivity to specific protein targets. Preclinical research has largely focused on their interactions with sigma receptors (σ) and monoamine transporters, particularly the dopamine transporter (DAT).
Sigma Receptor Binding: Analogues featuring the 2-(3,4-dimethoxyphenyl)ethyl moiety have demonstrated a notable affinity for sigma receptors. Studies on structurally similar piperazine derivatives, such as 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine, have identified these compounds as potent ligands suitable for imaging sigma receptors in the central nervous system. This suggests that the dimethoxyphenylethyl scaffold is a key pharmacophore for sigma receptor recognition. Further screening campaigns of various piperidine and piperazine-based compounds have led to the discovery of ligands with high affinity for the sigma-1 receptor (S1R), with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range, comparable to the reference ligand haloperidol.
Dopamine Transporter (DAT) Interaction: A separate line of investigation has explored piperidine analogues as ligands for the dopamine transporter. Structure-activity relationship (SAR) studies on compounds like 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have provided insights into the structural requirements for potent DAT binding. These studies, which involve modifying substituents on the piperidine nitrogen and other parts of the molecule, have yielded compounds with high affinity for DAT. While not direct analogues of this compound, this research highlights the versatility of the substituted ethyl-piperidine scaffold in targeting monoamine transporters.
Molecular Docking and Binding Mode Analysis: To understand these interactions at a molecular level, computational docking studies have been employed. These models help to decipher the binding mode of piperidine-based ligands within the active site of their target proteins. For instance, docking studies with the S1R have revealed crucial interactions between the ligand and specific amino acid residues. The protonated amine of the piperidine ring is often critical for forming key ionic or hydrogen bond interactions within the receptor's binding pocket, anchoring the ligand in place. Hydrophobic interactions between the aromatic portions of the ligand and nonpolar residues in the receptor also contribute significantly to binding affinity.
Signaling Cascade Analysis
Understanding the downstream signaling cascades initiated by the binding of this compound analogues to their protein targets is crucial for elucidating their complete mechanism of action. Preclinical studies have begun to map these pathways, particularly for analogues targeting the sigma-1 receptor (S1R) or those identified through phenotypic screens.
Sigma-1 Receptor-Mediated Signaling: The S1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling. nih.gov S1R is known to modulate a wide array of signaling pathways, primarily through its influence on intracellular calcium (Ca²⁺) homeostasis and its interaction with other signaling proteins. nih.govfrontiersin.org
Upon ligand binding, S1R can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other areas of the cell to interact with and modulate various ion channels (including Ca²⁺, K⁺, and Na⁺ channels), G-protein coupled receptors, and kinases. nih.gov A key function of S1R is the regulation of Ca²⁺ signaling between the ER and mitochondria, often by stabilizing and modulating the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). mdpi.comwikipedia.org This modulation can impact numerous cellular processes, including neuronal excitability, mitochondrial function, and cellular stress responses. frontiersin.orgnih.gov Activation of S1R has also been linked to the potentiation of signaling pathways involving brain-derived neurotrophic factor (BDNF) and the regulation of apoptotic proteins like Bax and caspase-3. nih.govnih.gov
Signaling Pathways Identified via Phenotypic Screening: In some cases, the signaling pathways are uncovered following the discovery of a specific cellular effect (phenotype). For example, a study identified 3,4-disubstituted piperidine derivatives as modulators of macrophage polarization toward an anti-inflammatory M2 phenotype. nih.gov Subsequent mechanistic investigation revealed that the biological effect of the lead compound was mediated through the activation of specific intracellular signaling cascades. Specifically, the compound was found to promote the phosphorylation of the Signal Transducer and Activator of Transcription 3 (Stat3) and the protein kinase B (Akt). nih.gov The Stat3 and PI3K/Akt pathways are well-established regulators of immune cell function and gene expression, providing a clear mechanistic link between the compound and the observed phenotypic change.
Phenotypic Screening and Deconvolution of Target Engagement (In Vitro/Preclinical Animal Models for Mechanistic Insight)
Phenotypic screening, which focuses on identifying compounds that produce a desired biological effect in cells or whole organisms without a priori knowledge of the drug's target, has become a powerful strategy for discovering novel bioactive molecules. wikipedia.org This approach is particularly valuable for complex diseases where the optimal molecular target may not be known. Following the identification of a "hit" compound from a phenotypic screen, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govwikipedia.org
Case Study: Piperidine Derivatives in Macrophage Polarization: A notable example of this approach involves the discovery of 3,4-disubstituted piperidine derivatives as potential therapeutic agents for multiple sclerosis. nih.gov The initial discovery was made using a gene biomarker-based phenotypic screen designed to identify compounds that could modulate macrophage polarization toward the beneficial M2 state. nih.gov
Phenotypic Screen: A library of compounds was screened for their ability to induce the expression of M2-specific gene markers in a macrophage cell line. This led to the identification of a lead 3,4-disubstituted piperidine compound. nih.gov
In Vitro Mechanistic Insight: Further studies with the optimized lead compound in co-culture systems demonstrated that the M2-polarized macrophages were able to inhibit the proliferation of pathogenic T-cells, a key process in autoimmune diseases. nih.gov
Preclinical Animal Models: The therapeutic potential was then confirmed in a preclinical mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), where oral administration of the compound led to significant therapeutic effects. nih.gov
Target Engagement and Deconvolution: Mechanistic studies to deconvolve the target engagement showed that the compound's effects were linked to the activation of Stat3 and Akt phosphorylation, as described in the previous section. nih.gov While this study elucidated the signaling pathway, further deconvolution efforts would typically involve techniques like affinity chromatography (using the immobilized compound to "pull down" its binding partners from cell lysates) or thermal proteome profiling to definitively identify the direct protein target. researchgate.net
This example illustrates the entire workflow from a high-throughput phenotypic screen to preclinical validation and initial mechanistic insight, demonstrating how this strategy can successfully identify novel bioactive piperidine analogues and pave the way for understanding their mechanism of action. nih.gov
Stereochemical Influences on Mechanistic Action
Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets. Since proteins are chiral environments, they often exhibit stereoselectivity, binding one enantiomer or diastereomer of a chiral ligand with significantly higher affinity than the other. researchgate.net This principle is well-documented for piperidine analogues, where the specific three-dimensional arrangement of substituents on the piperidine ring can dramatically influence biological activity.
Preclinical investigations into chiral phenoxyalkylpiperidines as sigma-1 receptor ligands have provided clear evidence of this stereochemical influence. In one study, enantiomeric pairs of 2-methyl-substituted piperidine derivatives were synthesized and evaluated for their binding affinity at the sigma-1 receptor. The results showed a distinct preference for one enantiomer over the other. For instance, the (S)-enantiomer of 2-methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine displayed a significantly higher affinity for the sigma-1 receptor compared to its corresponding (R)-enantiomer. This difference in binding affinity directly translates to a difference in mechanistic action, as the higher-affinity ligand will engage the target receptor more effectively at lower concentrations.
This stereoselectivity underscores the importance of the precise spatial orientation of the functional groups for optimal interaction with the amino acid residues in the receptor's binding pocket. Even a subtle change, such as the inversion of a single chiral center, can alter the molecule's conformation and disrupt key binding interactions, leading to a substantial loss of potency. Consequently, the stereoselective synthesis of piperidine derivatives is a critical aspect of preclinical development, ensuring that the most active and selective stereoisomer is studied and advanced. nih.gov
Table of Mentioned Compounds
Preclinical Pharmacokinetic and Metabolic Profiling in Vitro and Animal Models
In Vitro Metabolic Pathways Identification (e.g., CYP Enzyme Involvement)
The biotransformation of xenobiotics is typically categorized into Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. wuxiapptec.com For 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, metabolic pathways can be predicted based on its constituent chemical moieties: a piperidine (B6355638) ring and a 3,4-dimethoxyphenyl group.
Phase I metabolism is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues. youtube.com For compounds containing a piperidine ring, several oxidative reactions are common.
N-Dealkylation: The bond between the piperidine nitrogen and the phenethyl group is a likely site for oxidative N-dealkylation, a common metabolic pathway for many fentanyl analogs that also contain an N-phenethylpiperidine core. nih.govresearchgate.net This reaction, catalyzed by CYP450 enzymes, would lead to the formation of piperidine and a 3,4-dimethoxyphenylacetaldehyde metabolite. nih.gov Studies on fentanyl and its derivatives have consistently shown that CYP3A4 is the major isoform responsible for this transformation. nih.govresearchgate.net
Hydroxylation: The piperidine ring itself is susceptible to hydroxylation at various positions. This biotransformation has been observed in the metabolism of other piperidine-containing compounds. nih.govresearchgate.net Additionally, biological N-oxidation of the piperidine nitrogen can occur, leading to the formation of N-hydroxy piperidine and 2,3,4,5-tetrahydropyridine-1-oxide, as demonstrated in studies with piperidine itself in rat liver microsomes. nih.gov
O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are prime targets for O-demethylation, a common metabolic reaction for aromatic ethers. This process, also mediated by CYP450 enzymes, would result in the formation of monohydroxylated and dihydroxylated catecholic metabolites, which can then be further processed in Phase II reactions.
| Reaction Type | Description | Potential Metabolite(s) | Key Enzyme Family |
|---|---|---|---|
| N-Dealkylation | Cleavage of the bond between the piperidine nitrogen and the ethyl group. | Piperidine, 3,4-Dimethoxyphenylacetaldehyde | CYP450 (likely CYP3A4) |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine ring. | Hydroxypiperidine derivatives | CYP450 |
| O-Demethylation | Removal of a methyl group from one or both methoxy groups. | Monohydroxy and dihydroxy (catechol) derivatives | CYP450 |
| N-Oxidation | Oxidation of the piperidine nitrogen atom. | N-hydroxy piperidine | CYP450, FMO |
Metabolites generated during Phase I, particularly those with newly formed hydroxyl groups from O-demethylation or hydroxylation, are substrates for Phase II conjugation reactions. The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the metabolite. This process significantly increases the polarity and water solubility of the compound, preparing it for excretion. It is highly probable that the phenolic metabolites of this compound would undergo glucuronidation. researchgate.net
Absorption and Distribution in Preclinical Models
The absorption and distribution of a compound are influenced by its physicochemical properties, such as lipophilicity and pKa. As a lipophilic amine, this compound is expected to be readily absorbed across biological membranes.
Preclinical studies on other complex piperidine-containing molecules provide a framework for potential absorption and distribution characteristics. For instance, GNE-A, a piperidine-containing MET kinase inhibitor, exhibited variable oral bioavailability across species (11.2% in rats to 88.0% in mice) and a moderate to large volume of distribution (2.1 to 9.0 L/kg), suggesting distribution into tissues. nih.gov Plasma protein binding for this analog was high (96.7-99.0%). nih.gov While direct data is unavailable, it is plausible that this compound would also exhibit significant tissue distribution due to its lipophilic nature.
| Parameter | Mouse | Rat | Dog | Monkey |
|---|---|---|---|---|
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |
| Volume of Distribution (L/kg) | 2.1 | 4.5 | 9.0 | 3.8 |
| Terminal Half-Life (h) | 2.06 | 1.67 | 16.3 | 4.1 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |
Excretion Mechanisms (In Vitro)
Excretion of the parent compound and its metabolites is the final step of elimination. Following Phase I and Phase II metabolism, the resulting more polar and water-soluble metabolites are readily eliminated from the body, primarily via the kidneys (urine) and the liver (bile/feces). In vitro systems, such as cultured hepatocytes, can be used to study the transport of compounds into bile canaliculi, providing insight into biliary excretion mechanisms. Given the extensive hepatic metabolism predicted for this compound, both renal and hepatobiliary routes would likely be significant pathways for the excretion of its metabolites.
Metabolic Stability Studies (Microsomal and Hepatocyte Stability)
Metabolic stability assays are crucial in vitro tests used to estimate how quickly a compound is metabolized by liver enzymes. wuxiapptec.com These assays typically utilize liver microsomes, which contain Phase I enzymes, or hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance. wuxiapptec.comresearchgate.net
The stability of a compound is often reported as its half-life (t½) or as intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug. evotec.com Compounds with high metabolic stability (long half-life, low clearance) are more likely to have a longer duration of action in vivo. Conversely, compounds with low stability are rapidly cleared. Studies on various piperidine analogs have shown a wide range of metabolic stabilities. For example, some piperidine analogs showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov
| Compound Type | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint) |
|---|---|---|---|
| Piperidine Analog 20a | Rat Liver Microsomes | >60 | <11.6 µL/min/mg |
| Violacein | Human Liver Microsomes | 216 | 6.4 µL/min/mg |
| Violacein | Rat Liver Microsomes | 36 | 38.4 µL/min/mg |
Impact of Structural Modifications on Preclinical Metabolic Fate
The metabolic fate of a molecule can be significantly altered by making targeted structural modifications. This strategy is a cornerstone of medicinal chemistry, used to enhance a drug candidate's pharmacokinetic profile.
Blocking Metabolic "Soft Spots": If a particular position on a molecule is found to be a primary site of metabolism (a "soft spot"), chemists can modify that site to improve stability. For example, replacing a metabolically labile piperazine ring with a more stable piperidine ring has been shown to improve metabolic stability in rat liver microsomes for certain compound series. nih.gov
Modifying Lipophilicity: Introducing fluorine atoms into a molecule can alter its lipophilicity and electronic properties. In a study of N-alkyl-substituted piperidine-2-carboxamides, fluorinated derivatives were found to be more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity. nih.gov This demonstrates that even minor structural changes can have a significant impact on metabolic rates.
Computational Chemistry and Molecular Modeling Applications for 2 2 3,4 Dimethoxyphenyl Ethyl Piperidine
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a prominent method used to investigate the structural and electronic characteristics of compounds like 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. researchgate.netopenaccesspub.org By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, electron distribution, and orbital energies.
A key output of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net From these orbital energies, other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived to further characterize the molecule's reactivity profile. scirp.orgresearchgate.net
Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT
| Parameter | Value | Significance |
| EHOMO | -6.58 eV | Electron-donating capability |
| ELUMO | -1.75 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.83 eV | Chemical stability and reactivity |
| Ionization Potential (I) | 6.58 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.75 eV | Energy released when gaining an electron |
| Electronegativity (χ) | 4.165 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.415 | Resistance to change in electron distribution |
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in identifying potential biological targets for this compound and elucidating its binding mechanism at the atomic level. researchgate.net The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. rsc.org
For target identification, the compound can be docked against a panel of disease-relevant proteins, such as enzymes (e.g., kinases, cholinesterases) or receptors. rsc.orgnih.gov A strong predicted binding affinity suggests a potential interaction that could be explored experimentally. Once a target is identified, docking can predict the specific binding pose, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. nih.gov This information is crucial for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound Against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (AChE) | 4EY7 | -9.8 | TYR337, TRP86, ASP74 |
| PI3Kα | 4JPS | -8.5 | VAL851, LYS802, MET922 |
| Sigma-1 Receptor (S1R) | 6DK1 | -10.2 | GLU172, TYR103, TRP164 |
| HDM2 | 4HBM | -7.9 | LEU54, VAL93, TYR67 |
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com Starting with the best-docked pose, MD simulations model the movements and interactions of all atoms in the system (protein, ligand, and solvent) by solving Newton's equations of motion. nih.gov This technique is essential for assessing the stability of the predicted binding mode and exploring the conformational flexibility of both the ligand and the protein. nih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex; a low and stable RMSD suggests a stable binding pose. mdpi.com Furthermore, MD simulations can reveal the persistence of specific intermolecular interactions (like hydrogen bonds) over the simulation period and identify conformational changes in the protein upon ligand binding. nih.gov This provides a more realistic and accurate assessment of the protein-ligand interaction, validating the docking results and providing deeper insights into the binding mechanism. mdpi.com
Table 3: Sample MD Simulation Stability Metrics for the this compound-S1R Complex over 100 ns
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.8 Å | The protein backbone remains stable throughout the simulation. |
| Ligand RMSD | 1.2 Å | The ligand maintains a stable binding pose within the active site. |
| Protein-Ligand H-Bonds | 2-3 bonds | Key hydrogen bonds identified in docking are consistently maintained. |
| Radius of Gyration (Rg) | 22.5 Å | The overall compactness of the protein is preserved, indicating no major unfolding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured activities against a specific target is required. researchgate.net For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, physicochemical, or electronic in nature. nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate a mathematical equation that relates these descriptors to the biological activity. dntb.gov.ua A robust QSAR model, validated by statistical parameters like the correlation coefficient (r²) and cross-validation coefficient (q²), can be used to predict the activity of new, unsynthesized analogues. nih.gov The model also provides insights into which structural features are crucial for activity, guiding the design of more potent compounds. nih.gov
Table 4: Example of a 2D-QSAR Model for a Series of Piperidine (B6355638) Analogues
| QSAR Model Equation | pIC50 = 0.75 * (LogP) - 0.21 * (TPSA) + 1.5 * (Arom_Rings) + 3.45 |
| Statistical Parameters | |
| Correlation Coefficient (r²) | 0.91 |
| Cross-validation (q²) | 0.82 |
| F-statistic | 125.6 |
| Descriptor Definitions | |
| LogP | Octanol-water partition coefficient (hydrophobicity) |
| TPSA | Topological Polar Surface Area |
| Arom_Rings | Number of aromatic rings |
De Novo Design and Virtual Screening of this compound Analogues
De novo design and virtual screening are powerful computational strategies for discovering novel chemical entities based on a lead compound. De novo design algorithms create entirely new molecular structures from scratch or by modifying a starting scaffold like this compound. schrodinger.com These programs can generate vast libraries of virtual compounds by adding, removing, or replacing functional groups according to predefined chemical rules.
Virtual screening is the process of computationally evaluating large libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov This can be done using the pharmacophore models (ligand-based) or molecular docking (structure-based) described in other sections. mdpi.com By applying these high-throughput computational filters, a large initial library of potential analogues can be narrowed down to a small, manageable number of promising "hits" for synthesis and experimental testing, significantly accelerating the drug discovery pipeline. nih.gov
Table 5: Hypothetical Hits from Virtual Screening of a Library of Piperidine Analogues
| Compound ID | Modification on Piperidine Scaffold | Predicted Affinity (kcal/mol) | Predicted ADMET Profile |
| V-Hit-001 | Addition of a 4-fluorobenzyl group on piperidine N | -10.9 | Good oral bioavailability, low toxicity risk |
| V-Hit-002 | Replacement of 3,4-dimethoxy with 3-chloro-4-hydroxy | -10.5 | Forms additional H-bond, acceptable ADMET |
| V-Hit-003 | Bioisosteric replacement of piperidine with morpholine | -9.9 | Improved polarity, potential for better solubility |
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of the biological target is unknown, ligand-based drug design methods become essential. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific target and exert its biological effect. dergipark.org.tr
For this compound, a pharmacophore model would be generated by identifying its essential chemical features, such as hydrogen bond acceptors (the methoxy (B1213986) oxygens), an aromatic ring (the dimethoxyphenyl group), a positive ionizable feature (the piperidine nitrogen at physiological pH), and hydrophobic regions. ugm.ac.id This 3D arrangement of features serves as a query to search large chemical databases for other molecules that match the pharmacophore, regardless of their underlying chemical scaffold. nih.gov This approach is highly effective for identifying structurally diverse compounds that may have the same mechanism of action. nih.gov
Table 6: Key Features of a Hypothetical Pharmacophore Model Derived from this compound
| Feature Type | Description | Geometric Constraint (Relative to Aromatic Ring Center) |
| Aromatic Ring (AR) | Phenyl ring center | Reference point (0,0,0) |
| Hydrogen Bond Acceptor (HBA1) | Oxygen of the meta-methoxy group | Distance: ~2.5 Å |
| Hydrogen Bond Acceptor (HBA2) | Oxygen of the para-methoxy group | Distance: ~3.8 Å |
| Positive Ionizable (PI) | Protonated nitrogen of the piperidine ring | Distance: ~5.2 Å |
| Hydrophobic (HY) | Centroid of the piperidine ring | Distance: ~4.5 Å |
Advanced Analytical Characterization in 2 2 3,4 Dimethoxyphenyl Ethyl Piperidine Research
Spectroscopic Methods for Structural Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic techniques are fundamental in determining the molecular structure of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide detailed structural information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethyl chain, the aromatic ring, and the methoxy (B1213986) groups. The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The ethyl chain protons would also produce signals in this region, with their chemical shifts influenced by the adjacent piperidine and aromatic rings. The aromatic protons of the 3,4-dimethoxyphenyl group would resonate in the downfield region (around 6.5-7.0 ppm), exhibiting a characteristic splitting pattern based on their substitution. The two methoxy groups would each give rise to a sharp singlet, likely around 3.8 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The piperidine carbons would be found in the 20-60 ppm range. The carbons of the ethyl linker would also appear in the aliphatic region. The aromatic carbons would be observed between 110-160 ppm, with the carbons attached to the methoxy groups being the most downfield. The two methoxy carbons would have characteristic signals around 55-60 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and may vary from experimental results.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine C2-H | ~2.5-3.0 | ~55-60 |
| Piperidine C3, C4, C5-H₂ | ~1.4-1.9 | ~24-30 |
| Piperidine C6-H₂ | ~2.6-3.1 | ~45-50 |
| Ethyl -CH₂- (adjacent to piperidine) | ~1.5-2.0 | ~35-40 |
| Ethyl -CH₂- (adjacent to aromatic ring) | ~2.5-2.8 | ~30-35 |
| Aromatic C-H | ~6.7-6.9 | ~111-121 |
| Aromatic C (substituted) | - | ~130-150 |
| Methoxy (-OCH₃) | ~3.8-3.9 | ~56 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (molecular weight: 249.35 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z 250 in techniques like electrospray ionization (ESI). Electron ionization (EI) would lead to characteristic fragmentation. scielo.brnih.gov
Key fragmentation pathways would likely involve:
Cleavage of the bond between the ethyl chain and the piperidine ring, leading to a prominent fragment corresponding to the piperidine moiety or the dimethoxyphenylethyl cation.
Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for piperidine alkaloids. scholars.directresearchgate.net
Loss of one or both methoxy groups from the aromatic ring.
Expected Mass Spectrometry Fragments
| m/z | Possible Fragment Identity |
|---|---|
| 250 | [M+H]⁺ (Protonated Molecule) |
| 249 | M⁺ (Molecular Ion) |
| 165 | [CH₂(CH₂)C₆H₃(OCH₃)₂]⁺ (Dimethoxyphenylethyl fragment) |
| 151 | [CH₂C₆H₃(OCH₃)₂]⁺ (Tropylium-like ion after rearrangement) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. frontiersin.org The spectrum of this compound would be expected to show characteristic absorption bands for its different components. researchgate.netchegg.comchemicalbook.comchemicalbook.comnih.govbartleby.comterrificscience.orgvscht.cz
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch (secondary amine) | Piperidine |
| 3000-3100 | C-H stretch (sp² hybridized) | Aromatic Ring |
| 2800-3000 | C-H stretch (sp³ hybridized) | Piperidine & Ethyl Chain |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch (aryl ether) | Methoxy Groups |
| 1000-1250 | C-N stretch | Piperidine |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. The 3,4-dimethoxyphenyl group in the molecule is the primary chromophore. Substituted benzenes typically exhibit characteristic absorption bands in the UV region. nist.govup.ac.zaquimicaorganica.orgspcmc.ac.in The presence of the electron-donating methoxy groups would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the benzene (B151609) absorption bands. researchgate.net One would anticipate absorption maxima (λmax) around 230 nm and 280 nm, corresponding to π→π* transitions within the aromatic ring. up.ac.za
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational preferences. researchgate.net For a piperidine derivative like this compound, a single-crystal X-ray diffraction study would reveal:
Conformation of the Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. nih.govrsc.orgacs.org
Substituent Orientation: The analysis would determine whether the 2-[2-(3,4-dimethoxyphenyl)ethyl] substituent occupies an equatorial or axial position on the piperidine ring. The equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces such as hydrogen bonding (involving the piperidine N-H) and van der Waals interactions. mdpi.com
Although no specific crystal structure for this exact compound is publicly available, data from similar N-substituted 2,6-diphenylpiperidine derivatives show that the piperidine ring can adopt chair or twisted boat conformations depending on the nature of the substituents. researchgate.net
Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating the compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like piperidine alkaloids. nih.govflorajournal.comijper.org A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. nih.gov
Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. nih.gov The gradient or isocratic elution would be optimized to achieve good separation.
Detection: The dimethoxyphenyl chromophore allows for sensitive detection using a UV detector, likely at one of its absorption maxima (e.g., ~280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. capes.gov.br While the target compound may have limited volatility, GC-MS analysis could be possible, potentially after derivatization of the secondary amine to increase volatility and improve peak shape.
Separation: A capillary column with a nonpolar or moderately polar stationary phase would be used.
Detection: The mass spectrometer would provide both qualitative (mass spectrum for identification) and quantitative (peak area) data. The fragmentation pattern observed would be consistent with that discussed in the MS section, providing a high degree of confidence in the compound's identity. scholars.directresearchgate.netijpsr.info
Chiral Resolution and Enantiomeric Purity Analysis
The presence of a stereocenter at the C2 position of the piperidine ring means that this compound is a chiral molecule and exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical in many applications.
Chiral Resolution
The separation of the racemic mixture into its individual enantiomers can be achieved using chiral chromatography, most commonly chiral HPLC. nih.gov
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are often effective in resolving a wide range of chiral compounds, including piperidine derivatives. researchgate.netnih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.
Enantiomeric Purity Analysis
Once the enantiomers are separated, their purity (enantiomeric excess, ee) must be determined.
Chiral HPLC: This is the most direct method. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. nih.gov
NMR Spectroscopy with Chiral Auxiliaries: Another approach involves reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent (e.g., BINOL derivatives) to form diastereomers. researchgate.netrsc.orgrsc.org These diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the integration of these signals allows for the determination of the enantiomeric ratio. nih.govresearchgate.net This method provides a powerful way to assess enantiomeric purity without requiring physical separation of the enantiomers.
Future Directions and Emerging Research Avenues for 2 2 3,4 Dimethoxyphenyl Ethyl Piperidine Research
Development of Novel Synthetic Methodologies for Complex Analogues
The future of medicinal chemistry for 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine hinges on the development of novel synthetic methodologies that allow for the creation of more complex and diverse analogues. Traditional synthetic routes, while effective, may be limited in their ability to efficiently generate libraries of compounds with varied stereochemistry and substitution patterns. Modern synthetic organic chemistry offers a plethora of tools to address these challenges. nih.gov
Key areas for future synthetic development include:
Asymmetric Synthesis: Developing stereoselective routes to control the chirality of the piperidine (B6355638) ring and any stereocenters on the side chain. This is critical as different enantiomers and diastereomers of a compound can have vastly different biological activities and off-target effects.
Late-Stage Functionalization: Creating methods to modify the core structure of this compound in the final steps of a synthesis. This would enable the rapid generation of a wide array of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies.
Biocatalysis and Flow Chemistry: Incorporating enzymatic reactions and continuous flow manufacturing processes can lead to more efficient, scalable, and environmentally friendly syntheses. sciencedaily.com These technologies can enable the production of complex molecules with high purity and yield. sciencedaily.com
A recent study by chemists at Rice University and Scripps Research has highlighted a novel two-step method for the synthesis of complex piperidines, combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling. sciencedaily.com This approach allows for the creation of intricate, three-dimensional molecules in a streamlined and cost-effective manner, which could be highly applicable to generating novel analogues of this compound. sciencedaily.com
The development of such advanced synthetic strategies will be instrumental in building diverse chemical libraries for high-throughput screening and detailed pharmacological evaluation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved properties. nih.gov
Future applications of AI and ML in this research area include:
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules with desired pharmacological profiles. nih.gov These models can explore a vast chemical space to propose novel structures that are predicted to have high affinity and selectivity for specific biological targets.
Predictive Modeling: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This can help to prioritize the synthesis of candidates with the most promising drug-like characteristics, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing sophisticated QSAR models to understand the relationship between the chemical structure of this compound analogues and their biological activity. researchgate.net These models can guide the rational design of more potent and selective compounds. tandfonline.com
Exploration of Polypharmacology and Multi-Target Approaches
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach is particularly promising for the treatment of complex multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The this compound scaffold, with its potential to interact with various receptors and enzymes, is an excellent candidate for the development of multi-target ligands.
Future research in this area will focus on:
Target Deconvolution: Identifying the full spectrum of biological targets for this compound and its analogues. This can be achieved through a combination of computational target prediction, affinity chromatography, and chemoproteomics.
Rational Design of Multi-Target Ligands: Intentionally designing molecules that have specific activity profiles against a desired set of targets. This requires a deep understanding of the structural biology of the targets and the SAR of the ligands.
Systems Biology Approaches: Utilizing systems biology models to understand how the modulation of multiple targets by a single compound affects cellular networks and disease pathways. This can help to predict both the therapeutic efficacy and potential side effects of multi-target drugs.
A study on benzoisoxazoleylpiperidine derivatives demonstrated the successful application of multi-target strategies to develop compounds with affinities for dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors for potential use as antipsychotics. nih.gov This highlights the potential for designing piperidine-based compounds with complex pharmacological profiles.
By embracing the principles of polypharmacology, researchers can aim to develop more effective and safer medicines for complex diseases based on the this compound structure.
Applications in Chemical Biology Probes and Mechanistic Tools
Beyond their direct therapeutic potential, analogues of this compound can be developed as sophisticated chemical probes to investigate biological processes and validate new drug targets. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific target, allowing for the study of its function in a cellular or in vivo context. nih.govnih.gov
The development of such probes would involve:
Design of High-Affinity and Selective Ligands: The starting point for a good chemical probe is a molecule with high potency and selectivity for its intended target. The SAR of this compound would need to be thoroughly explored to identify such a compound.
Incorporation of Reporter Tags: The selective ligand can be modified to include reporter tags such as fluorescent dyes, biotin, or photoaffinity labels. These tags allow for the visualization, isolation, and identification of the target protein and its interacting partners.
Use in Target Validation and Mechanistic Studies: Once validated, these chemical probes can be used to confirm the role of a specific target in a disease process and to elucidate the molecular mechanisms by which the target functions.
The development of potent and selective chemical probes is a crucial step in the drug discovery pipeline, and the this compound scaffold represents a promising starting point for the creation of such tools. nih.gov
Expanding the Scope of Mechanistic Biological Investigations in Non-Human Systems
To gain a deeper understanding of the biological effects of this compound and its analogues, it will be essential to expand the scope of mechanistic investigations into a variety of non-human systems. While preliminary studies may have been conducted in rodent models, a broader range of model organisms can provide unique insights into the compound's mechanism of action, efficacy, and potential toxicity.
Future research should consider the use of:
Zebrafish (Danio rerio): The optical transparency of zebrafish embryos and larvae allows for real-time imaging of biological processes, making them an excellent model for studying the effects of compounds on development and organ function.
Fruit Fly (Drosophila melanogaster): The powerful genetic tools available in Drosophila make it an ideal system for identifying the genetic pathways that are modulated by this compound and for studying its effects on behavior and neurophysiology.
Roundworm (Caenorhabditis elegans): The simplicity and well-characterized nervous system of C. elegans make it a valuable model for studying the effects of compounds on neuronal function and aging.
In addition to these model organisms, further in-depth studies in mammalian systems are warranted. For instance, investigating the compound's effects on primary cell cultures from different tissues can provide information about its cell-type-specific activities. Furthermore, more complex animal models of disease, such as transgenic mouse models of neurodegenerative diseases or cancer, will be crucial for evaluating the therapeutic potential of this compound analogues.
By employing a diverse array of non-human systems, researchers can build a more complete picture of the biological activities of this promising class of compounds, which will be essential for their translation into clinical applications.
Q & A
Q. What are the recommended synthetic strategies for 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step pathways, including:
Q. Optimization steps :
Q. How should researchers approach structural characterization of this compound, particularly when resolving ambiguities in NMR or mass spectral data?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating the compound’s activity, given its structural similarity to bioactive piperidine derivatives?
Methodological Answer:
- In vitro screening :
- Test for acetylcholinesterase inhibition (common in piperidines) using Ellman’s assay .
- Evaluate GPCR binding affinity (e.g., dopamine or serotonin receptors) via radioligand displacement assays .
- Dose-response studies :
- Use a logarithmic concentration range (1 nM–100 µM) to determine IC values .
- Control experiments :
- Include structurally related analogs (e.g., 4-methoxy-substituted piperidines) to isolate the role of 3,4-dimethoxy groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular docking :
- QSAR analysis :
- Dynamic simulations :
- Perform MD simulations to assess conformational stability of the ethyl chain in aqueous vs. lipid environments .
Q. What experimental and computational approaches resolve contradictions in spectral or bioactivity data across studies?
Methodological Answer:
- Spectral contradictions :
- Bioactivity discrepancies :
Q. How can researchers optimize reaction pathways to minimize byproducts in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) :
- Flow chemistry :
- Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
- In situ monitoring :
- Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust conditions dynamically .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout/knockdown models :
- Use CRISPR-Cas9 to silence putative targets (e.g., specific GPCRs) and assess loss of compound efficacy .
- Proteomics :
- Metabolomic profiling :
- Track downstream metabolic changes via LC-MS to map pathway engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
